![molecular formula C22H29NOSi B14517607 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine CAS No. 62593-98-0](/img/structure/B14517607.png)
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine is a chemical compound that belongs to the class of organosilicon compounds It features a morpholine ring substituted with a silyl group, which is further substituted with a 1,2-diphenylethenyl group and two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine typically involves the reaction of morpholine with a silylating agent such as chlorodiethylsilane in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then reacted with 1,2-diphenylethylene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silanes or siloxanes. Substitution reactions can result in the formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of advanced materials, coatings, and adhesives due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine involves its interaction with specific molecular targets and pathways. The silyl group can form stable bonds with various substrates, while the morpholine ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1,2-Diphenylethenyl)(dimethyl)silyl]morpholine
- 4-[(1,2-Diphenylethenyl)(diethyl)silyl]piperidine
- 4-[(1,2-Diphenylethenyl)(diethyl)silyl]pyrrolidine
Uniqueness
4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine is unique due to its specific combination of a morpholine ring with a silyl group substituted with a 1,2-diphenylethenyl group and two ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
62593-98-0 |
|---|---|
Molekularformel |
C22H29NOSi |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
1,2-diphenylethenyl-diethyl-morpholin-4-ylsilane |
InChI |
InChI=1S/C22H29NOSi/c1-3-25(4-2,23-15-17-24-18-16-23)22(21-13-9-6-10-14-21)19-20-11-7-5-8-12-20/h5-14,19H,3-4,15-18H2,1-2H3 |
InChI-Schlüssel |
OVHBNLZLNQNYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(C(=CC1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)

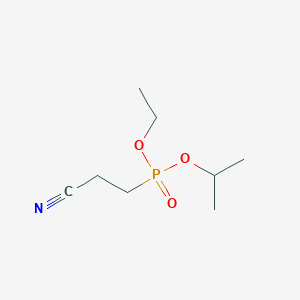
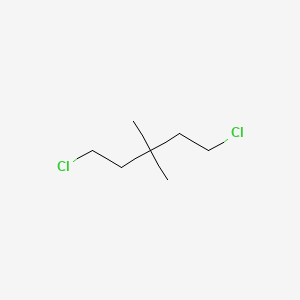
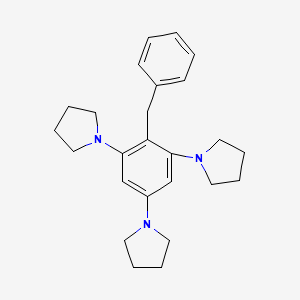
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
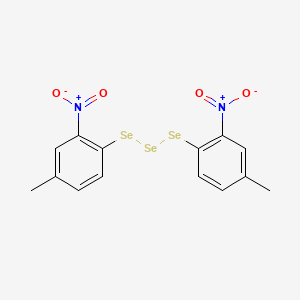
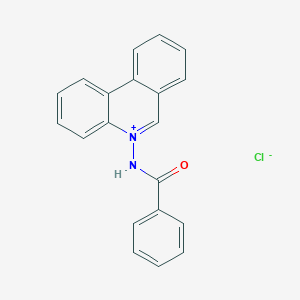
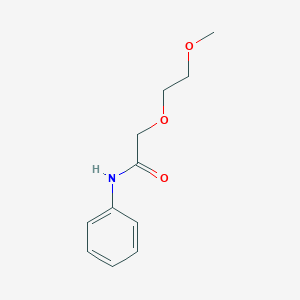
![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)


![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
